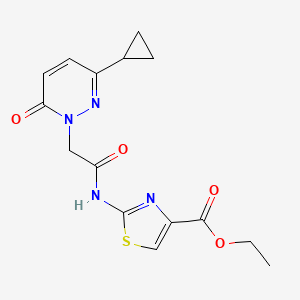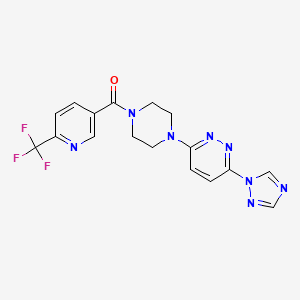
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
Übersicht
Beschreibung
The compound contains several functional groups including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a pyridine ring. The presence of these heterocyclic rings suggests that the compound could potentially exhibit interesting biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through a series of condensation and cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings (1,2,4-triazole, pyridazine, and pyridine) would likely contribute to the compound’s stability and could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the 1,2,4-triazole, pyridazine, and pyridine rings. These atoms could potentially act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially increase the compound’s polarity, influencing its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Scientific Field
Medicinal Chemistry and Pharmacology
Application Summary
This compound has been evaluated for its potential as an anticancer agent. The 1,2,4-triazole moiety is a common feature in many pharmacologically active compounds, and its incorporation into various hybrids has been explored for enhanced anticancer activity.
Methods of Application
The compound was synthesized and its structure confirmed by NMR and MS analysis. It was then subjected to in vitro cytotoxic evaluation against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) using standard assays like the MTT assay.
Results
The compound exhibited potent inhibitory activities against the tested cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM, which is comparable to the reference drug doxorubicin. Notably, it demonstrated very weak cytotoxic effects toward normal cells, indicating a degree of selectivity .
Apoptosis Induction
Scientific Field
Cellular Biology
Application Summary
Apart from its anticancer properties, the compound has been studied for its ability to induce apoptosis, a programmed cell death process that is often defective in cancer cells.
Methods of Application
The apoptosis-inducing potential was assessed through additional in vitro studies on MCF-7 cells, where the compound’s effect on cell proliferation was measured.
Results
Compounds similar to the one were found to clearly inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis, suggesting a mechanism of action for its anticancer effects .
Selectivity and Potency Optimization
Scientific Field
Drug Design and Development
Application Summary
The compound serves as a platform for structural optimization aimed at improving selectivity and potency as an anticancer molecule.
Methods of Application
Chemical modifications of the compound’s structure were performed to enhance its pharmacological profile. The modifications were guided by 2D QSAR models and regression plots correlating structural features with bioassay results.
Results
The optimization efforts led to the identification of derivatives with improved IC50 values and reduced toxicity towards normal cells, paving the way for the development of more selective and potent anticancer drugs .
Synthesis of Hybrids
Scientific Field
Synthetic Chemistry
Application Summary
The compound is used as a base structure for synthesizing a series of hybrids with potential anticancer activity.
Methods of Application
Synthetic routes were developed for the formation of 1,2,4-triazole benzoic acid hybrids. The synthesis involved reacting 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido(dithio)carbonate to derive the desired products.
Results
A series of hybrids were successfully synthesized, and their structures were established, providing a diverse set of compounds for further biological evaluation .
Biological Evaluation
Scientific Field
Biochemistry
Application Summary
The synthesized hybrids based on the compound were subjected to biological evaluation to determine their efficacy and safety profiles.
Methods of Application
The biological evaluation involved in vitro assays to measure the cytotoxic activities of the hybrids against tumor cell lines, with a focus on their IC50 values.
Results
The hybrids displayed a range of cytotoxic activities, with some showing high potency against the tumor cell lines, indicating the potential for further development into anticancer agents .
Regression Analysis for Bioactivity Correlation
Scientific Field
Cheminformatics
Application Summary
The compound and its derivatives were analyzed using regression analysis to correlate their structural features with biological activity, aiding in the design of more effective anticancer agents.
Methods of Application
2D QSAR models were employed to generate regression plots, which were then used to identify structural features that contribute to the compound’s bioactivity.
Results
The regression analysis provided insights into the relationship between the compound’s structure and its anticancer activity, facilitating the design of new compounds with enhanced efficacy .
This analysis provides a detailed look at the diverse scientific applications of the compound , highlighting its potential in the field of anticancer drug development. The methods and results outlined offer a glimpse into the rigorous process of drug discovery and optimization.
Antibacterial Activity
Scientific Field
Microbiology
Application Summary
The compound has been explored for its antibacterial properties. The presence of the 1,2,4-triazole ring is known to confer antibacterial activity, and its combination with other bioactive moieties can lead to the development of new antibacterial agents.
Methods of Application
The antibacterial activity was assessed using standard microbiological assays, such as the disk diffusion method and the determination of minimum inhibitory concentrations (MICs) against various bacterial strains.
Results
The compound showed moderate to high antibacterial activity against a range of Gram-positive and Gram-negative bacteria, with MIC values indicating its potential as a lead compound for further optimization .
Antiviral Efficacy
Scientific Field
Virology
Application Summary
Given the structural similarity to known antiviral agents, the compound’s potential to inhibit viral replication has been investigated.
Methods of Application
In vitro assays were conducted to evaluate the compound’s efficacy against different viruses, including assays to measure its effect on viral entry and replication.
Results
Preliminary results indicated that the compound possesses antiviral activity, particularly against RNA viruses, suggesting its utility in the design of new antiviral drugs .
Anti-Inflammatory Properties
Scientific Field
Immunology
Application Summary
The anti-inflammatory potential of the compound has been studied due to the pharmacological significance of the 1,2,4-triazole moiety in reducing inflammation.
Methods of Application
The compound was tested in vivo using animal models of inflammation, such as carrageenan-induced paw edema in rats, to evaluate its anti-inflammatory effects.
Results
The compound demonstrated significant reduction in inflammation markers, comparable to standard anti-inflammatory drugs, indicating its promise as an anti-inflammatory agent .
Enzyme Inhibition
Application Summary
Enzyme inhibition studies have been conducted to explore the compound’s potential as an inhibitor of key enzymes involved in disease pathways.
Methods of Application
The compound was tested against various enzymes, such as kinases and proteases, using in vitro enzyme assays to determine its inhibitory potency.
Results
The compound exhibited selective inhibition of certain enzymes, with IC50 values suggesting its specificity and potential therapeutic value .
Neuroprotective Effects
Scientific Field
Neuroscience
Application Summary
The neuroprotective effects of the compound have been evaluated, particularly in the context of neurodegenerative diseases.
Methods of Application
Neuroprotection assays were performed using neuronal cell cultures exposed to neurotoxic agents, with the compound being tested for its ability to prevent neuronal death.
Results
The compound showed protective effects on neuronal cells, reducing cell death and improving cell viability, which could be beneficial in the treatment of neurodegenerative conditions .
Drug Delivery Systems
Scientific Field
Pharmaceutical Sciences
Application Summary
The compound’s structural features make it a candidate for incorporation into drug delivery systems to enhance the bioavailability and targeting of therapeutic agents.
Methods of Application
The compound was incorporated into various drug delivery platforms, such as liposomes and nanoparticles, and its effect on drug release profiles was studied.
Results
The modified drug delivery systems showed improved release kinetics and targeted delivery capabilities, suggesting the compound’s utility in enhancing drug efficacy .
These applications demonstrate the versatility of the compound in various scientific research fields, offering potential benefits across a wide spectrum of therapeutic areas. The detailed exploration of each application underscores the compound’s significance in advancing medical and pharmaceutical research.
Antifungal Activity
Scientific Field
Mycology
Application Summary
The compound’s antifungal potential is being investigated due to the triazole ring’s known efficacy in treating fungal infections.
Methods of Application
Antifungal assays such as broth microdilution or disk diffusion methods are used to determine the compound’s effectiveness against various fungal pathogens.
Results
The compound has shown promising results in inhibiting the growth of several pathogenic fungi, suggesting its use as a lead compound for developing new antifungal medications .
Aromatase Inhibition
Scientific Field
Endocrinology
Application Summary
The compound has been studied for its ability to inhibit aromatase, an enzyme involved in estrogen biosynthesis, which is a target for hormone-dependent cancers.
Methods of Application
In vitro assays are conducted to assess the compound’s inhibitory effect on aromatase activity, often using human placental microsomes or recombinant human aromatase.
Results
The compound has demonstrated significant aromatase inhibitory activity, which could be beneficial in the treatment of estrogen-dependent cancers .
Analgesic Properties
Scientific Field
Pharmacology
Application Summary
Research into the analgesic properties of the compound is driven by the need for new pain management solutions with fewer side effects.
Methods of Application
Animal models, such as the hot plate and tail-flick tests in mice, are used to evaluate the compound’s pain-relieving effects.
Results
The compound has shown to possess analgesic properties, reducing pain responses in animal models, which indicates potential for development as a new class of pain reliever .
Anti-Obesity Effects
Scientific Field
Metabolic Diseases
Application Summary
The compound is being explored for its potential anti-obesity effects due to its influence on metabolic pathways.
Methods of Application
In vivo studies involving obese animal models are conducted to observe the compound’s impact on body weight, fat deposition, and metabolic parameters.
Results
Preliminary studies have shown that the compound can reduce body weight and improve lipid profiles in treated animals, suggesting its potential as an anti-obesity agent .
Cardiovascular Protection
Scientific Field
Cardiology
Application Summary
The compound’s potential to protect against cardiovascular diseases is being evaluated, particularly its effects on heart function and structure.
Methods of Application
Cardioprotective effects are assessed using in vivo models of cardiac injury, such as ischemia-reperfusion in rats, with the compound administered pre- or post-injury.
Results
The compound has been found to exhibit cardioprotective properties, reducing the extent of cardiac injury and improving heart function in experimental models .
Cognitive Enhancement
Application Summary
The cognitive-enhancing effects of the compound are being studied, especially in the context of neurodegenerative diseases and cognitive decline.
Methods of Application
Behavioral tests in animal models, such as the Morris water maze and novel object recognition test, are used to evaluate the compound’s effects on learning and memory.
Results
The compound has shown to improve cognitive performance in animal models, indicating its potential use in treating cognitive disorders .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N8O/c18-17(19,20)13-2-1-12(9-22-13)16(29)27-7-5-26(6-8-27)14-3-4-15(25-24-14)28-11-21-10-23-28/h1-4,9-11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFRYBFHYPIGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CN=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




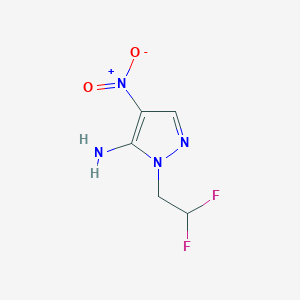
![N-(2-methoxybenzyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2944720.png)
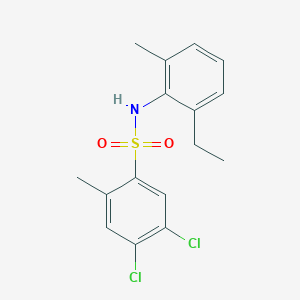
![2-[(4-Benzylpiperidino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether](/img/structure/B2944724.png)
![3-butyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2944726.png)
![1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2944727.png)
![1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene](/img/structure/B2944728.png)
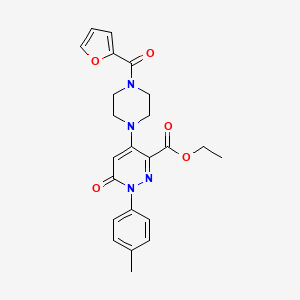
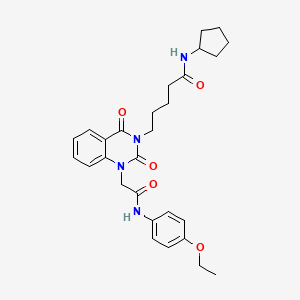
![N-[2-(3,4-Dihydro-2H-chromen-6-ylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2944736.png)
![13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2944738.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2944739.png)
